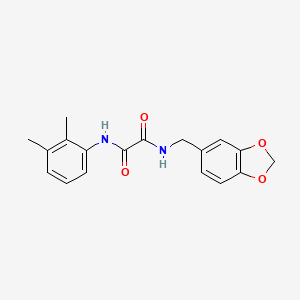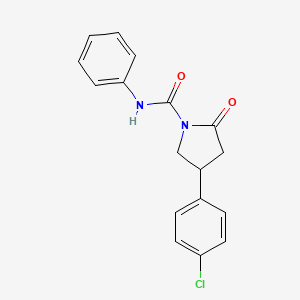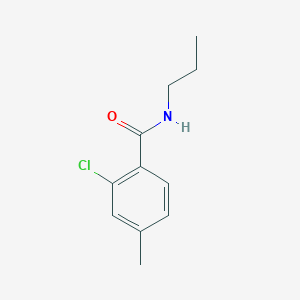![molecular formula C16H22ClN3 B4980357 N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4980357.png)
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a dimethylethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine typically involves a multi-step process. One common method includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized cyclopentaquinolines .
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with molecular targets such as acetylcholinesterase. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. The compound’s structure allows it to bind to both the catalytic and peripheral sites of acetylcholinesterase, enhancing its inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: A well-known acetylcholinesterase inhibitor with a similar mechanism of action.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific structural features, which provide a higher selectivity towards acetylcholinesterase compared to other inhibitors. Additionally, its ability to interact with both catalytic and peripheral sites of the enzyme distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.ClH/c1-19(2)11-10-17-16-12-6-3-4-8-14(12)18-15-9-5-7-13(15)16;/h3-4,6,8H,5,7,9-11H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXIIGOOHLZWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C2CCCC2=NC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)


![2-[(3-Benzyl-5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B4980296.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)
![2-[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl trifluoroacetate](/img/structure/B4980319.png)
![N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine](/img/structure/B4980326.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)

![2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4980366.png)
![N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine](/img/structure/B4980378.png)
![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)
